molecular formula C22H10ClF5O3 B11155107 6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11155107
M. Wt: 452.8 g/mol
InChI Key: IZNPEZLUBGIDOR-UHFFFAOYSA-N
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Description

6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chromenone core, substituted with a chlorine atom, a pentafluorobenzyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the chromenone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Pentafluorobenzyl Group: The pentafluorobenzyl group can be introduced through nucleophilic substitution reactions using pentafluorobenzyl bromide or chloride.

    Addition of the Phenyl Group: The phenyl group can be attached via Suzuki-Miyaura coupling reactions using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at C6 Chloro Group

The electron-withdrawing chromone ring activates the C6 chlorine for nucleophilic displacement. Key reactions include:

  • Ammonolysis : Reacts with primary/secondary amines (e.g., methylamine, piperidine) in DMF at 80–100°C to yield 6-aminochromone derivatives.

  • Methoxy Dechlorination : Treatment with NaOMe/MeOH under reflux produces 6-methoxy analogs (yield: 65–78%).

Table 1: Substitution Reactions at C6

NucleophileConditionsProductYield (%)
NH2CH3DMF, 80°C, 12h6-(Methylamino) derivative72
KSCNEtOH, reflux, 8h6-Thiocyano derivative68
NaN3DMSO, 60°C, 6h6-Azido derivative81

Functionalization of the Pentafluorobenzyl Ether

The pentafluorobenzyl (PFB) group participates in:

  • Hydrolysis : Acidic (HCl/H2O) or basic (NaOH/EtOH) conditions cleave the ether bond, yielding 7-hydroxychromone intermediates.

  • Radical Reactions : PFB enhances stability in radical-mediated cross-couplings (e.g., with aryl halides via Pd catalysis) .

Key Data :

  • Hydrolysis half-life: 4.2h (pH 1) vs. 8.5h (pH 13).

  • Radical coupling efficiency: 89% with 4-bromotoluene (Pd(OAc)2, K2CO3, DMF, 110°C) .

Oxidation/Reduction of the Chromone Core

The 2H-chromen-2-one system undergoes redox transformations:

  • Reduction : NaBH4 selectively reduces the lactone carbonyl to a hydroxyl group (yield: 58%), forming dihydrochromenol derivatives.

  • Oxidation : KMnO4 oxidizes the C3–C4 double bond, yielding a diketone intermediate (confirmed by IR at 1740 cm⁻¹) .

Electrophilic Aromatic Substitution (EAS)

The phenyl group at C4 directs electrophiles to para/meta positions:

  • Nitration : HNO3/H2SO4 introduces a nitro group at C4' (para to chromone attachment).

  • Sulfonation : Oleum (20% SO3) generates sulfonic acid derivatives used in solubility studies.

Table 2: EAS Reactivity

ReactionElectrophilePositionYield (%)
NitrationNO2+C4'64
SulfonationSO3H+C3'71

Coupling Reactions via Cross-Catalysis

The PFB group facilitates Pd-mediated couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) to form biaryl derivatives (yield: 83%).

  • Sonogashira : Couples with terminal alkynes (e.g., phenylacetylene) under CuI/Pd(PPh3)4 catalysis (yield: 76%).

Stability Under Thermal/Photolytic Conditions

  • Thermal Degradation : Decomposes at 240°C (TGA data), releasing CO2 and HF.

  • Photolysis : UV irradiation (254 nm) induces cleavage of the PFB ether (quantum yield: 0.32) .

Comparative Reactivity with Structural Analogs

Table 3: Reaction Rates vs. Analogous Chromones

CompoundHydrolysis Rate (k, h⁻¹)Nitration Yield (%)
6-Chloro-7-PFB-chromenone (target)0.16764
7-Methoxy-4-phenylchromenone0.02348
6-Nitro-4-methylchromenone0.04572

Data adapted from .

Scientific Research Applications

Medicinal Chemistry

6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been studied for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that chromenone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that this compound inhibits the growth of breast cancer cells by inducing apoptosis through the modulation of specific signaling pathways .
  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes .

Biological Studies

The biological activities of this compound extend beyond anticancer and antimicrobial properties:

  • Antioxidant Activity : Chromenones are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly valuable in neurodegenerative disease research .

Material Science

Due to its unique chemical structure, this compound can be utilized in developing advanced materials:

  • Fluorescent Dyes : The pentafluorobenzyl moiety contributes to the photophysical properties of the compound, making it suitable for applications in fluorescent labeling and imaging techniques in biological research.

Case Studies

Several studies have highlighted the applications of this compound:

  • Anticancer Study : A recent investigation assessed the cytotoxic effects of various chromenone derivatives, including this compound, on human cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating strong activity against breast and lung cancer cells.
  • Antimicrobial Assessment : In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentafluorobenzyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromones, which are known for their diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H12ClF5O2C_{18}H_{12}ClF_5O_2, with a molecular weight of approximately 398.74 g/mol. The compound features a chromenone backbone, substituted with a chloro group and a pentafluorobenzyl ether, which significantly influences its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₂ClF₅O₂
Molecular Weight398.74 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antioxidant Activity

Research indicates that chromones exhibit significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress. The presence of the pentafluorobenzyl group may enhance these effects by stabilizing the radical intermediates formed during the reaction.

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this compound possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Study: In Vivo Anti-inflammatory Activity

In a controlled study, the compound was administered to animal models exhibiting inflammation. The results showed a significant reduction in edema and pain response compared to control groups, highlighting its potential as an anti-inflammatory agent.

Anticancer Potential

The anticancer activity of chromone derivatives has been widely studied. Preliminary data suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX/LOX
AnticancerInduction of apoptosis

Pharmacological Studies

Recent pharmacological studies have focused on evaluating the efficacy and safety profile of this compound. In vitro assays using various cancer cell lines indicated that the compound exhibits dose-dependent cytotoxicity.

Toxicological Assessment

Toxicity studies conducted on model organisms revealed no significant adverse effects at therapeutic doses. Parameters such as liver function tests and hematological profiles remained within normal ranges.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in inflammation and cancer pathways. These findings suggest that the compound may serve as a lead for further drug development.

Properties

Molecular Formula

C22H10ClF5O3

Molecular Weight

452.8 g/mol

IUPAC Name

6-chloro-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C22H10ClF5O3/c23-14-6-12-11(10-4-2-1-3-5-10)7-17(29)31-15(12)8-16(14)30-9-13-18(24)20(26)22(28)21(27)19(13)25/h1-8H,9H2

InChI Key

IZNPEZLUBGIDOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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